N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide
CAS No.:
Cat. No.: VC15544631
Molecular Formula: C14H10Cl2N2O2
Molecular Weight: 309.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10Cl2N2O2 |
|---|---|
| Molecular Weight | 309.1 g/mol |
| IUPAC Name | N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C14H10Cl2N2O2/c15-10-6-5-9(12(16)7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+ |
| Standard InChI Key | VAZJVBLBYMOKTK-CAOOACKPSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a member of the hydrazone family of compounds, known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This compound is synthesized via condensation reactions involving hydrazides and aldehydes or ketones. Its structure is characterized by the presence of a hydrazone (-C=N-NH-) functional group, which contributes to its reactivity and pharmacological potential.
Synthesis
The compound is typically synthesized through a Schiff base reaction:
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Reactants:
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2-Hydroxybenzohydrazide
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2,4-Dichlorobenzaldehyde
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Reaction Conditions:
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Solvent: Ethanol or methanol
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Catalyst: Acidic medium (e.g., acetic acid)
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Temperature: Reflux conditions (~70–80°C)
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Mechanism:
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The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the hydrazide group of 2-hydroxybenzohydrazide to form an imine bond (-C=N-), yielding the hydrazone derivative.
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Biological Activities
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has been investigated for its potential applications in various biomedical fields:
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Antimicrobial Activity:
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Exhibits significant activity against Gram-positive and Gram-negative bacteria.
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Mechanism: Likely disrupts bacterial cell walls or inhibits enzymes critical for microbial survival.
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Antioxidant Properties:
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Demonstrates free radical scavenging ability due to the phenolic (-OH) group in its structure.
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Potential applications include combating oxidative stress-related diseases.
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Anticancer Potential:
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Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
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Mechanism: May involve DNA intercalation or inhibition of key cellular enzymes.
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Molecular Docking Studies
Molecular docking simulations have been conducted to understand the interaction of this compound with biological targets:
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Target Proteins:
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Enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
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Bacterial proteins involved in cell wall synthesis.
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Binding Affinity:
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High binding affinity observed with hydrogen bonding and π-π stacking interactions.
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Key residues in the active site interact with the hydrazone and phenolic groups.
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Toxicological Profile
While promising in terms of biological activity, the compound's safety profile requires further investigation:
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Acute Toxicity:
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Studies on model organisms indicate moderate toxicity at high doses.
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Environmental Impact:
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Due to its chlorinated structure, potential persistence in the environment must be assessed.
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Applications
| Field | Potential Use |
|---|---|
| Pharmaceutical | Development of antimicrobial and anticancer drugs |
| Agriculture | Possible use as a fungicide or bactericide |
| Material Science | Component in designing metal complexes for catalysis |
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